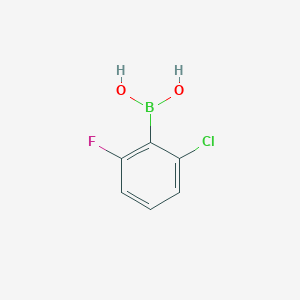

2-Chloro-6-fluorophenylboronic acid

Vue d'ensemble

Description

2-Chloro-6-fluorophenylboronic acid is an organoboron compound with the molecular formula C6H5BClFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Chloro-6-fluorophenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 2-chloro-6-fluorophenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include using continuous flow reactors and recycling catalysts and solvents .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-6-fluorophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Major Products

The major products of these reactions are biaryl or substituted vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Applications De Recherche Scientifique

Medicinal Chemistry

2-Chloro-6-fluorophenylboronic acid is primarily utilized in the development of pharmaceutical compounds, particularly as a building block for the synthesis of kinase inhibitors. Kinases are crucial targets in cancer therapy due to their role in cell signaling pathways.

Case Study: ALK2 Inhibitors

A notable application of this compound is in the synthesis of inhibitors targeting Activin receptor-like kinase 2 (ALK2), which is implicated in pediatric brain tumors such as diffuse intrinsic pontine glioma (DIPG). Research has shown that derivatives of this compound exhibit potent inhibitory activity against ALK2, demonstrating potential for therapeutic development .

Table 1: Inhibitory Activity of ALK2 Inhibitors

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| M4K2009 | 0.5 | High |

| M4K2149 | 0.6 | Moderate |

| LDN-193189 | 0.4 | Low |

Organic Synthesis

The compound serves as a crucial intermediate in various organic synthesis pathways, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction is widely used for forming carbon-carbon bonds, essential for constructing complex organic molecules.

Application Example

In synthetic methodologies, this compound can be coupled with aryl halides to produce biphenyl compounds, which are valuable in the synthesis of pharmaceuticals and agrochemicals .

Material Science

In material science, boronic acids, including this compound, are utilized for developing functional materials due to their ability to form dynamic covalent bonds with diols. This property is exploited in the creation of smart materials and sensors.

Research Findings

Recent studies have investigated the use of boronic acid derivatives in creating polymeric materials that respond to environmental stimuli, such as pH changes or temperature variations .

Analytical Chemistry

This compound also finds applications in analytical chemistry as a reagent for detecting sugars and other diols through the formation of boronate esters. Its specificity allows for sensitive detection methods that are crucial in biochemical assays.

Application Example

The use of this compound in chromatography has been explored for separating and identifying biomolecules based on their interactions with boron-containing reagents .

Mécanisme D'action

The primary mechanism of action for 2-chloro-6-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the transmetalation of the boronic acid to the palladium catalyst. This process forms a palladium-boron complex, which then undergoes reductive elimination to form the desired carbon-carbon bond. The molecular targets are the aryl or vinyl halides, and the pathway involves oxidative addition, transmetalation, and reductive elimination steps .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Fluorophenylboronic acid

- 2-Fluorophenylboronic acid

- 2-Chloro-6-fluoro-3-methoxyphenylboronic acid

Uniqueness

2-Chloro-6-fluorophenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in certain Suzuki-Miyaura cross-coupling reactions where other boronic acids may not perform as effectively .

Activité Biologique

2-Chloro-6-fluorophenylboronic acid (CAS: 313545-32-3) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, which include a chloro and a fluorine substituent on the phenyl ring. These modifications can influence its interaction with biological targets, making it a subject of interest in various research domains.

- Molecular Formula : C₆H₅BClFO₂

- Molecular Weight : 174.36 g/mol

- InChI Key : NXSZSZJWZVLHAY-UHFFFAOYSA-N

- PubChem CID : 3549395

This compound operates primarily through its ability to interact with enzymes and receptors. The boronic acid moiety is known for its capacity to form reversible covalent bonds with diols, which can be exploited in the design of inhibitors for various biological targets. This property is particularly relevant in the context of enzyme inhibition, where the compound may affect catalytic activity by binding to active sites or allosteric sites.

Enzyme Inhibition

Research indicates that boronic acids, including this compound, can act as competitive inhibitors for certain enzymes. For instance, studies have shown that phenylboronic acids can inhibit urease, an enzyme critical for nitrogen metabolism in plants and some microorganisms. The inhibition mechanism is linked to the formation of a stable complex between the boronic acid and the enzyme's active site, leading to decreased enzymatic activity .

Anticancer Activity

A notable area of investigation involves the potential anticancer properties of this compound. Research has explored its use as an inhibitor of specific kinases implicated in cancer progression. For example, compounds with similar structures have been evaluated for their ability to inhibit ALK2 (activin receptor-like kinase 2), which is associated with various cancers, including diffuse intrinsic pontine glioma (DIPG) . The selectivity and potency of these compounds are critical for their development as therapeutic agents.

Case Study 1: Urease Inhibition

In a study examining the inhibitory effects of various boronic acids on urease activity, this compound was found to exhibit moderate inhibitory effects. The study quantified the inhibition across different pH levels, demonstrating that the compound's effectiveness varies with environmental conditions. The results indicated that while not the strongest inhibitor compared to others like 4-bromophenylboronic acid, it still plays a significant role in modulating urease activity .

Case Study 2: Kinase Inhibition

Another study focused on the development of ALK2 inhibitors highlighted the potential of this compound as a lead compound. The research involved synthesizing analogues and assessing their biological activity against ALK2 using biochemical assays. Results showed that modifications to the phenyl ring could enhance selectivity and potency against ALK2, indicating that further structural optimization could yield more effective therapeutic agents .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Enzyme inhibition (urease) | Moderate activity |

| 4-Bromophenylboronic acid | Enzyme inhibition | Strongest inhibitor |

| Phenylboronic acid | Reversible covalent binding | Glucose sensing |

Propriétés

IUPAC Name |

(2-chloro-6-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BClFO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSZSZJWZVLHAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1Cl)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393546 | |

| Record name | 2-Chloro-6-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313545-32-3 | |

| Record name | 2-Chloro-6-fluorophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313545-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloro-6-fluorophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.